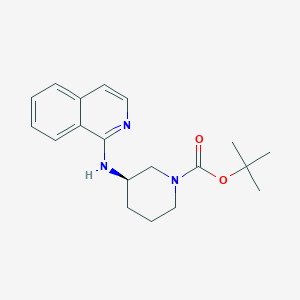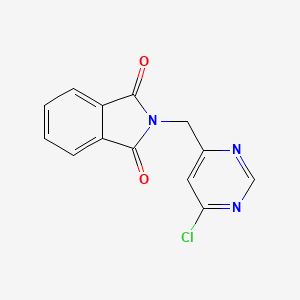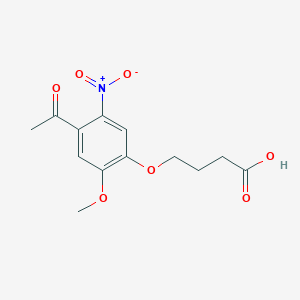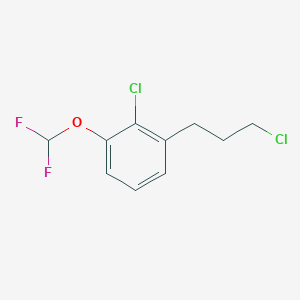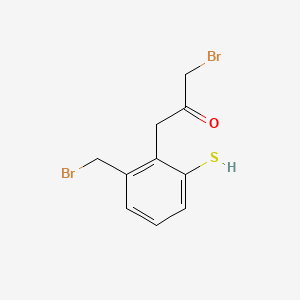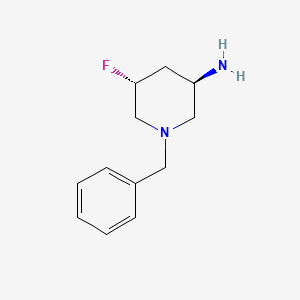
1,3,4,9,10,10AS-Hexahydro-5,6-dihydroxy-1,1-dimethyl-7-iso-propyl-2H-9S,4AR-(epoxymethano)phenanthren-12-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carnosol is a naturally occurring phytopolyphenol found in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis). It is a phenolic diterpene with a lactone moiety and phenolic hydroxyl groups. Carnosol exhibits a range of biological properties, including antioxidant, anticancer, anti-inflammatory, and neuroprotective activities .
Vorbereitungsmethoden
Carnosol can be synthesized from carnosic acid, another phenolic diterpene found in rosemary and sage. The conversion involves oxidation of carnosic acid, which introduces hydroxyl groups at positions C-11 and C-12 and forms a lactone moiety . Industrial production of carnosol typically involves extraction from plant sources using techniques such as maceration, heat reflux, Soxhlet extraction, steam distillation, and hydrodistillation .
Analyse Chemischer Reaktionen
Carnosol undergoes various chemical reactions, including oxidation, reduction, and substitution. When oxidized, carnosic acid can be directly converted to carnosol. Carnosol can further undergo hydroxylation at C-7 on its lactone ring to form rosmanol or epirosmanol . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are carnosol, rosmanol, and epirosmanol .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Carnosol exerts its effects through various molecular targets and pathways. It inhibits several signaling molecules, including extracellular signal-regulated kinase, p38, c-Jun N-terminal kinase, Akt, mechanistic target of rapamycin, and cyclooxygenase-2 . Carnosol also prevents the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells and promotes apoptosis by increasing levels of cleaved caspase-3, -8, -9, and the pro-apoptotic marker Bcl-2-associated X, while reducing levels of the anti-apoptotic marker B-cell lymphoma 2 .
Vergleich Mit ähnlichen Verbindungen
Carnosol is often compared with other phenolic diterpenes such as carnosic acid, rosmanol, and rosmarinic acid. While carnosic acid is a chemical quencher of reactive oxygen species, carnosol inhibits lipid peroxidation directly in the lipid oxidation process . Rosmanol and rosmarinic acid also exhibit antioxidant properties but differ in their chemical structures and specific biological activities .
Carnosol stands out due to its unique combination of antioxidant, anticancer, anti-inflammatory, and neuroprotective properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C20H26O4 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(1R)-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one |
InChI |
InChI=1S/C20H26O4/c1-10(2)11-8-12-13-9-14-19(3,4)6-5-7-20(14,18(23)24-13)15(12)17(22)16(11)21/h8,10,13-14,21-22H,5-7,9H2,1-4H3/t13?,14?,20-/m1/s1 |
InChI-Schlüssel |
XUSYGBPHQBWGAD-RUZSNYSVSA-N |
Isomerische SMILES |
CC(C)C1=C(C(=C2C(=C1)C3CC4[C@@]2(CCCC4(C)C)C(=O)O3)O)O |
Kanonische SMILES |
CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)C(=O)O3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


